Welcome to the BenchChem Online Store!
molecular formula CoO B074363 Cobalt(II) oxide CAS No. 1307-96-6

Cobalt(II) oxide

Cat. No. B074363
M. Wt: 74.933 g/mol
InChI Key: IVMYJDGYRUAWML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04750978

Procedure details

To a reactor is added 30 ml of H2O and 15 g of 50% aqueous NaOH. The solution is heated to 65° C. and 3.85 g (0.051 mol) of cobalt oxide and 5 g (0.022 mol) of 2-methyl-3-quinolinecarboxylic acid hydrochloride are added with stirring. A chilled solution of 13 g (0.18 mol) of chlorine in 40 g of chlorine in 40 g of 25% aqueous NaOH (~24% aqueous NaOCl) is added over 3 hours. The solution is then stirred for 15 hours and an additional aliquot of 24% aqueous NaOCl (0.36 mol total) is added over 3 hours. After a total of 36 hours, the solution is filtered, chilled to 15° C. and acidified to pH 3. The solid material is removed by filtration. A product of 2.3 g of 2,3-quinolinedicarboxylic acid is obtained. This represents a yield of 77% based on consumed 2-methyl-3-quinolinecarboxylic acid. The reaction is illustrated as follows: ##STR13##
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
solvent
Reaction Step One
Name
Quantity
0.36 mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
3.85 g
Type
catalyst
Reaction Step Three
Quantity
40 g
Type
solvent
Reaction Step Four
Name
Quantity
40 g
Type
solvent
Reaction Step Four
Quantity
13 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH2:1].Cl.[CH3:3][C:4]1[C:13]([C:14]([OH:16])=[O:15])=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1.[O-:17]Cl.[Na+]>ClCl.[OH-].[Na+].[Co]=O>[N:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:12]=[C:13]([C:14]([OH:16])=[O:15])[C:4]=1[C:3]([OH:17])=[O:1] |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
15 g
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0.36 mol
Type
reactant
Smiles
[O-]Cl.[Na+]
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
Cl.CC1=NC2=CC=CC=C2C=C1C(=O)O
Name
Quantity
3.85 g
Type
catalyst
Smiles
[Co]=O
Step Four
Name
Quantity
40 g
Type
solvent
Smiles
ClCl
Name
Quantity
40 g
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
13 g
Type
solvent
Smiles
ClCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution is then stirred for 15 hours
Duration
15 h
FILTRATION
Type
FILTRATION
Details
After a total of 36 hours, the solution is filtered
Duration
36 h
TEMPERATURE
Type
TEMPERATURE
Details
chilled to 15° C.
CUSTOM
Type
CUSTOM
Details
The solid material is removed by filtration

Outcomes

Product
Name
Type
product
Smiles
N1=C(C(=CC2=CC=CC=C12)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.